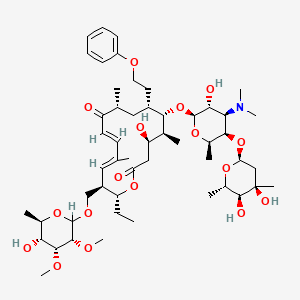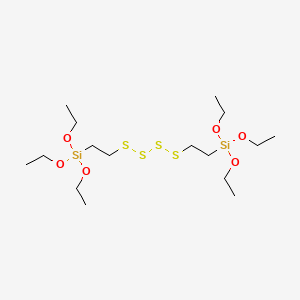
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilane compound. It is known for its unique structure, which includes both silicon and sulfur atoms, making it a valuable compound in various industrial applications. This compound is often used in the rubber industry to enhance the physical and mechanical properties of rubber products .
Méthodes De Préparation
The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds. One common method involves the reaction of triethoxysilylpropyl disulfide with sodium hydrogen sulfate and sodium hydrogensulfide in water at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and quality.
Analyse Des Réactions Chimiques
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials for medical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane involves its ability to form strong covalent bonds with other molecules. The silicon and sulfur atoms in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications as a crosslinking agent and in drug delivery systems .
Comparaison Avec Des Composés Similaires
4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is unique due to its combination of silicon and sulfur atoms. Similar compounds include:
Bis(triethoxysilylpropyl)disulfide: This compound is similar in structure but lacks the additional oxygen atoms present in this compound.
Bis(triethoxysilylpropyl)tetrasulfide: This compound has a higher sulfur content and is used in similar applications but offers different mechanical properties. The unique structure of this compound provides it with distinct advantages in terms of stability and reactivity, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
41453-79-6 |
|---|---|
Formule moléculaire |
C16H38O6S4Si2 |
Poids moléculaire |
510.9 g/mol |
Nom IUPAC |
triethoxy-[2-(2-triethoxysilylethyltetrasulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
Clé InChI |
ASAOXGWSIOQTDI-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


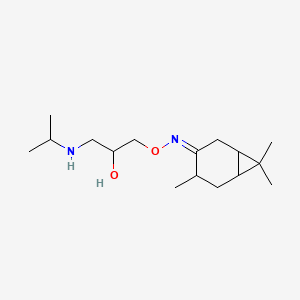
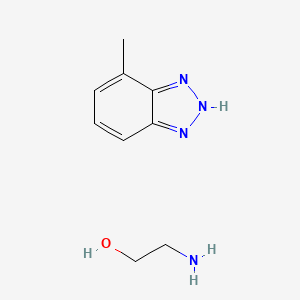

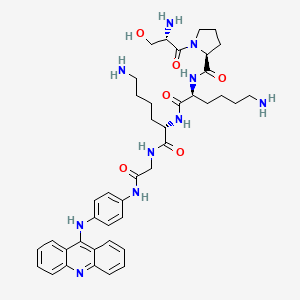
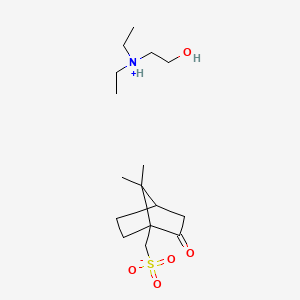

![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
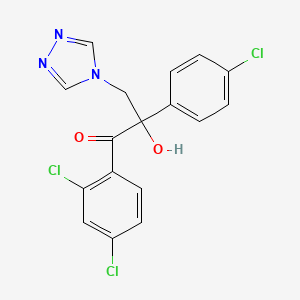
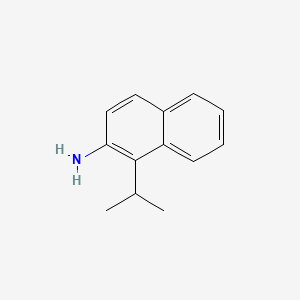
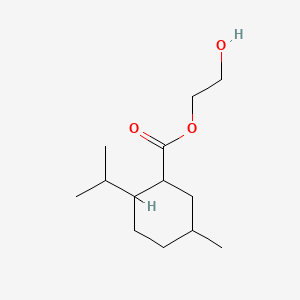
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)

